molecular formula C16H18N2O B5434723 N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide

N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide

Cat. No. B5434723
M. Wt: 254.33 g/mol
InChI Key: YSQVBOALXKBFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a member of the acetamide class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant activities. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.

Mechanism of Action

The exact mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to increased activity in certain areas of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce pain and seizures in animal models. This compound has also been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to its use, including its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on the central nervous system. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyridinecarboxamide with 2-methylphenylacetyl chloride in the presence of a base. These methods have been shown to yield this compound with high purity and yield.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-8-13(3)17-15(9-11)18-16(19)10-14-7-5-4-6-12(14)2/h4-9H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVBOALXKBFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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